molecular formula C17H21F3N2O4S B2901959 N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2310017-82-2

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2901959
CAS No.: 2310017-82-2
M. Wt: 406.42
InChI Key: BNXWKNKCNMRIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiopyran ring, a hydroxyethoxy group, and a trifluoromethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the oxalamide moiety may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiopyran and oxalamide moieties.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide
  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Uniqueness

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4S/c18-17(19,20)12-3-1-2-4-13(12)22-15(25)14(24)21-11-16(26-8-7-23)5-9-27-10-6-16/h1-4,23H,5-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXWKNKCNMRIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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